molecular formula C10H13NO3 B3137848 2-Tert-butyl-5-nitrophenol CAS No. 442847-11-2

2-Tert-butyl-5-nitrophenol

Cat. No.: B3137848
CAS No.: 442847-11-2
M. Wt: 195.21 g/mol
InChI Key: UAPURNYDDXMJCS-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-nitrophenol is an organic compound with the molecular formula C₁₄H₂₁NO₃. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a tert-butyl group and a nitro group is attached to the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Related compounds such as tert-butanol have been shown to interact with proteins like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and biphenyl-2,3-diol 1,2-dioxygenase . These proteins play crucial roles in various biological processes, including RNA processing, glycolysis, protein synthesis, and aromatic compound degradation, respectively .

Mode of Action

It’s known that phenols, in general, can participate in hydrogen bonding and can act as weak acids, donating a proton to water and generating a phenoxide ion . This property might influence its interaction with its targets.

Biochemical Pathways

Related compounds have been associated with pathways such as the mapk/erk pathway, which plays a key role in regulating diverse cellular activities such as growth, differentiation, and cell cycle progression.

Pharmacokinetics

A related compound, 2,6-di-tert-butyl-4-nitrophenol (dbnp), has been studied, and it was found that dbnp has a tendency to produce cumulative toxic effects at low doses due to slow excretion and storage in fats . This suggests that 2-Tert-butyl-5-nitrophenol might have similar properties, potentially influencing its bioavailability.

Result of Action

Phenols are known to have diverse effects depending on their structure and the specific cells they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its interactions with targets. Furthermore, factors such as temperature and presence of other chemicals can also affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butyl-5-nitrophenol can be synthesized through a nitration reaction of 2-tert-butylphenol. The nitration process involves the introduction of a nitro group (NO₂) into the aromatic ring of 2-tert-butylphenol using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 2-Tert-butyl-5-aminophenol.

    Substitution: Various substituted phenols depending on the electrophilic reagent used.

Scientific Research Applications

2-Tert-butyl-5-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used as a stabilizer in the production of polymers and as an additive in lubricants to enhance their performance.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butyl-5-nitrophenol: Similar structure but with an additional tert-butyl group.

    2-Tert-butyl-4-methylphenol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-Tert-butyl-5-nitrophenol is unique due to the presence of both a tert-butyl group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-tert-butyl-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPURNYDDXMJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 250 ml round bottom flask, 20 mL concentrated H2SO4 was added to 2-tert-butyl-5-nitro-aniline (7.15 g) by adding 5 mL aliquots of acid and sonicating with occasional heating until all of the starting aniline went into solution. H2O (84 ml) was added with stirring, then the reaction was cooled to 0° C. forming a yellow-orange suspension. A solution of NaNO2 (2.792 g) in H2O (11.2 mL) was added dropwise to the suspension and stirred for 5 min. Excess NaNO2 was neutralized with urea, then the cloudy solution was transferred to 500 ml 3-necked round bottom flask then added 17 mL of 1:2 H2SO4:H2O solution, and heated at reflux. Two additional 5 mL aliquots of 1:2 H2SO4:H2O solution, a 7 mL aliquot of 1:2 H2SO4:H2O solution and another 10 mL of 1:2 H2SO4:H2O were added while heating at reflux. The mixture was cooled to RT forming a black layer floating on top of the aqueous layer. The black layer was diluted with EtOAc (300 mL) and separated. The organic layer was washed with H2O then brine, dried over Na2SO4 and concentrated in vacuo. Crude oil was purified on silica gel column with 8% EtOAc/Hexanes. Upon drying under vacuum, the 2-tert-butyl-5-nitrophenol was isolated as a brown solid.
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Synthesis routes and methods II

Procedure details

To a mixture of 2-tert-butyl-5-nitroaniline (1.94 g, 10 mmol) in 40 mL of 15% H2SO4 was added dropwise a solution of NaNO2 (763 mg, 11.0 mmol) in water (3 mL) at 0° C. The resulting mixture was stirred at 0-5° C. for 5 min. Excess NaNO2 was neutralized with urea, then 5 mL of H2SO4—H2O (v/v 1:2) was added and the mixture was refluxed for 5 min. Three additional 5 mL aliquots of H2SO4—H2O (v/v 1:2) were added while heating at reflux. The reaction mixture was cooled to room temperature and extracted with EtOAc twice. The combined organic layers were washed with brine and dried over MgSO4. After removal of solvent, the residue was purified by column chromatography (0-10% EtOAc-Hexane) to give 2-tert-butyl-5-nitrophenol (1.2 g, 62%). 1H NMR (400 MHz, CDCl3) δ 7.76 (dd, J=8.6, 2.2 Hz, 1H), 7.58 (d, J=2.1 Hz, 1H), 7.43 (d, J=8.6 Hz, 1H), 5.41 (s, 1H), 1.45 (s, 9H); HPLC ret. time 3.46 min, 10-99% CH3CN, 5 min run.
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Synthesis routes and methods III

Procedure details

In a 250 ml round bottom flask, 20 mL concentrated H2SO4 was added to 2-tert-butyl-5-nitro-aniline (7.15 g) by adding 5 mL aliquots of acid and sonicating with occasional heating until all of the starting aniline went into solution. H2O (84 ml) was added with stirring, then the reaction was cooled to 0° C. forming a yellow-orange suspension. A solution of NaNO2 (2.792 g) in H2O (11.2 mL) was added dropwise to the suspension and stirred for 5 min. Excess NaNO2 was neutralized with urea, then the cloudy solution was transferred to 500 ml 3-necked round bottom flask then added 17 mL of 1:2H2SO4:H2O solution, and heated at reflux. Two additional 5 mL aliquots of 1:2H2SO4:H2O solution, a 7 mL aliquot of 1:2H2SO4:H2O solution and another 10 mL of 1:2H2SO4: H2O were added while heating at reflux. The mixture was cooled to RT forming a black layer floating on top of the aqueous layer. The black layer was diluted with EtOAc (300 mL) and separated. The organic layer was washed with H2O then brine, dried over Na2SO4 and concentrated in vacuo. Crude oil was purified on silica gel column with 8% EtOAc/Hexanes. Upon drying under vacuum, the 2-tert-butyl-5-nitrophenol was isolated as a brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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